molecular formula C15H14BrN3O3S2 B383409 Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate CAS No. 431884-84-3

Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate

Cat. No. B383409
CAS RN: 431884-84-3
M. Wt: 428.3g/mol
InChI Key: CXNSVSMYHQZWIC-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate” is a complex organic molecule that contains several functional groups including a thiazole ring, a thiourea group, a bromobenzoyl group, and an ethyl acetate group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The bromine atom on the benzoyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The thiazole ring might undergo electrophilic substitution at the C-5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be slightly soluble in water due to the presence of polar functional groups .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including Ethyl 2-(2-(3-(2-bromobenzoyl)thioureido)thiazol-4-yl)acetate, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been associated with analgesic activity . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals .

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory activities . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions such as arthritis, sprains, strains, and other injuries .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth. They can be used to treat bacterial, viral, fungal, and parasitic infections .

Antifungal Activity

Thiazole derivatives have demonstrated antifungal activities . Antifungal medications are used to treat fungal infections, which can occur in any part of the body, including the skin, hair, and nails .

Antiviral Activity

Thiazole derivatives have shown antiviral activities . Antiviral drugs are a type of medication used specifically for treating viral infections. They act by inhibiting the development of the virus .

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activities . These compounds can inhibit the growth of tumors and can kill cells, making them useful in cancer treatment .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Thiazole derivatives have been found to have diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, or investigating its reaction mechanisms. Thiazole derivatives are an active area of research due to their diverse biological activities .

properties

IUPAC Name

ethyl 2-[2-[(2-bromobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S2/c1-2-22-12(20)7-9-8-24-15(17-9)19-14(23)18-13(21)10-5-3-4-6-11(10)16/h3-6,8H,2,7H2,1H3,(H2,17,18,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNSVSMYHQZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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